molecular formula C21H16Br2N2O6 B11685768 (2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11685768
M. Wt: 552.2 g/mol
InChI Key: KSJNWNJAWAOCNB-VGOFMYFVSA-N
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Description

2-(2,6-Dibromo-4-{[(5E)-1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine atoms, a phenoxy group, and a diazinanone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dibromo-4-{[(5E)-1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid typically involves multi-step organic reactions. The process begins with the bromination of a suitable phenolic precursor to introduce bromine atoms at the 2 and 6 positions. This is followed by the formation of the diazinanone ring through a cyclization reaction involving appropriate reagents and conditions. The final step involves the coupling of the diazinanone intermediate with a phenoxyacetic acid derivative under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and diazinanone moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms and the diazinanone ring, resulting in debromination and ring-opening products.

    Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, ammonia, and thiourea under mild to moderate conditions.

Major Products:

    Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.

    Reduction: Debrominated compounds, reduced diazinanone derivatives.

    Substitution: Amino, thio, and alkoxy-substituted derivatives.

Scientific Research Applications

2-(2,6-Dibromo-4-{[(5E)-1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-{[(5E)-1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and diazinanone moiety play crucial roles in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    2,6-Dibromo-4-methylphenol: Shares the dibromo substitution pattern but lacks the diazinanone and phenoxyacetic acid moieties.

    2,6-Dibromonaphthalene: Contains the dibromo substitution but has a naphthalene core instead of the phenoxyacetic acid structure.

    2,6-Dibromo-4-methylaniline: Similar dibromo substitution but with an aniline group instead of the diazinanone and phenoxyacetic acid moieties.

Uniqueness: 2-(2,6-Dibromo-4-{[(5E)-1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of bromine atoms, a phenoxy group, and a diazinanone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H16Br2N2O6

Molecular Weight

552.2 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(E)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H16Br2N2O6/c1-2-11-3-5-13(6-4-11)25-20(29)14(19(28)24-21(25)30)7-12-8-15(22)18(16(23)9-12)31-10-17(26)27/h3-9H,2,10H2,1H3,(H,26,27)(H,24,28,30)/b14-7+

InChI Key

KSJNWNJAWAOCNB-VGOFMYFVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=O

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=O

Origin of Product

United States

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